Nicorandil, EuropePharmacopoeia (EP) Reference Standard
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Overview
Description
Nicorandil, EuropePharmacopoeia (EP) Reference Standard, is a pharmaceutical compound used primarily as a vasodilator. It is known for its dual action as both an adenosine triphosphate-sensitive potassium channel opener and a nitric oxide donor. This compound is widely used in the treatment of angina pectoris and other cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicorandil is synthesized through a multi-step process. The primary synthetic route involves the reaction of 3-pyridinecarboxylic acid with ethylenediamine to form 2-(pyridine-3-carbonylamino)ethylamine. This intermediate is then nitrated using nitric acid to yield Nicorandil .
Industrial Production Methods
Industrial production of Nicorandil follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is then purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Nicorandil undergoes several types of chemical reactions, including:
Oxidation: Nicorandil can be oxidized to form various by-products.
Reduction: Reduction reactions can modify the nitro group in Nicorandil.
Substitution: Nicorandil can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include various nitrated and reduced derivatives of Nicorandil, which can have different pharmacological properties .
Scientific Research Applications
Nicorandil has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its effects on cellular potassium channels and nitric oxide pathways.
Medicine: Extensively researched for its therapeutic effects in treating cardiovascular diseases, particularly angina pectoris.
Mechanism of Action
Nicorandil exerts its effects through two primary mechanisms:
Potassium Channel Activation: Nicorandil opens adenosine triphosphate-sensitive potassium channels, leading to hyperpolarization of the cell membrane and relaxation of vascular smooth muscle.
Nitric Oxide Donation: Nicorandil donates nitric oxide, which activates guanylate cyclase and increases cyclic guanosine monophosphate levels.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A calcium channel blocker used for similar cardiovascular conditions.
Nitrendipine: Another calcium channel blocker with vasodilatory effects.
Isosorbide Mononitrate: A nitric oxide donor used for angina pectoris.
Uniqueness
Nicorandil is unique due to its dual mechanism of action, combining potassium channel activation with nitric oxide donation. This dual action provides a more comprehensive approach to vasodilation compared to other compounds that typically target only one pathway .
Properties
Molecular Formula |
C8H10N3O4+ |
---|---|
Molecular Weight |
212.18 g/mol |
IUPAC Name |
hydroxy-oxo-[2-(pyridine-3-carbonylamino)ethoxy]azanium |
InChI |
InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H-,10,12,13,14)/p+1 |
InChI Key |
BSYDAGQSYGPEBF-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCO[N+](=O)O |
Origin of Product |
United States |
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